Tilorone(2+)
Description
Structure
3D Structure
Properties
Molecular Formula |
C25H36N2O3+2 |
|---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
2-[7-[2-(diethylazaniumyl)ethoxy]-9-oxofluoren-2-yl]oxyethyl-diethylazanium |
InChI |
InChI=1S/C25H34N2O3/c1-5-26(6-2)13-15-29-19-9-11-21-22-12-10-20(30-16-14-27(7-3)8-4)18-24(22)25(28)23(21)17-19/h9-12,17-18H,5-8,13-16H2,1-4H3/p+2 |
InChI Key |
MPMFCABZENCRHV-UHFFFAOYSA-P |
SMILES |
CC[NH+](CC)CCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OCC[NH+](CC)CC |
Canonical SMILES |
CC[NH+](CC)CCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OCC[NH+](CC)CC |
Origin of Product |
United States |
Historical Evolution of Tilorone 2+ Research
Discovery and Initial Characterization as an Interferon Inducer
Tilorone(2+) first emerged in the early 1970s, distinguished as the first synthetic, low-molecular-weight compound capable of inducing interferon production when administered orally. wikipedia.orgasm.orgncats.io This discovery was significant, as interferons (IFNs) were already recognized as crucial proteins in the innate immune response to viral infections. The initial research characterized Tilorone(2+) as an agent that could stimulate the production of interferon, primarily in lymphoid tissues. apexbt.com
Subsequent studies in mice demonstrated that Tilorone(2+) characteristically induces an unusually delayed and prolonged interferon response. ebi.ac.uknih.gov Following oral or intraperitoneal administration, maximum levels of circulating interferon were detected between 12 and 24 hours and could persist for up to 30 hours. ebi.ac.uknih.govresearchgate.net This prolonged activity set it apart from other synthetic interferon inducers of the time. nih.gov The primary cells responsible for this interferon production were identified as intestinal epithelial cells, hepatocytes, T-lymphocytes, and granulocytes. ncats.io In human peripheral blood lymphocyte cultures, Tilorone(2+) was shown to activate the synthesis of both α- and β-interferons. google.com
Early Investigations into Antiviral Spectrum in Preclinical Models
The discovery of Tilorone(2+)'s interferon-inducing capabilities naturally led to extensive investigations into its antiviral potential across a range of preclinical models. nih.gov Early studies reported a broad spectrum of activity against numerous viruses. asm.org
In vivo studies in mice showcased its efficacy against a diverse group of RNA and DNA viruses. nih.govasm.org As detailed in the table below, Tilorone(2+) demonstrated significant protective effects in mice infected with various viral pathogens.
| Virus | Genus/Family | Efficacy in Mouse Models | Reference |
| Mengo virus | Cardiovirus | 80% survival with a single oral dose | researchgate.net |
| Semliki Forest virus | Alphavirus | 100% survival with a single oral dose | researchgate.net |
| Vesicular stomatitis virus | Vesiculovirus | Delayed time to death | researchgate.net |
| Encephalomyocarditis virus | Cardiovirus | 80% survival with a single oral dose | researchgate.net |
| Influenza B virus | Betainfluenzavirus | 50% survival with a single oral dose | researchgate.net |
| Herpes simplex virus | Herpesviridae | Reported antiviral activity | asm.org |
| West Nile virus | Flavivirus | Reported antiviral activity | asm.org |
| Venezuelan equine encephalitis virus | Alphavirus | Reported antiviral activity | asm.org |
These promising early results established Tilorone(2+) as a compound with considerable broad-spectrum antiviral potential in preclinical settings. nih.govasm.org
Evolution of Mechanistic Hypotheses for Tilorone(2+) Action
While the induction of interferon was the first identified mechanism of action for Tilorone(2+), further research revealed a more complex picture, leading to the evolution of several mechanistic hypotheses. nih.govresearchgate.net
Initially, the antiviral effects were directly attributed to its ability to stimulate interferon production. nih.govosf.io However, some studies noted a lack of direct correlation between the levels of induced interferon and the observed viral protection, suggesting other mechanisms might be at play. asm.orgmdpi.com
A significant development in understanding Tilorone(2+)'s action was the discovery of its ability to intercalate into DNA. nih.govacs.orgebi.ac.uk This property, where the molecule inserts itself between the base pairs of a DNA strand, was proposed to be a key factor in its ability to modulate gene expression, including that of interferons and other cytokines. nih.govatsjournals.org Two-dimensional NMR and calorimetric studies confirmed that Tilorone(2+) binds to DNA through intercalation, with a preference for AT-rich regions. acs.org This interaction was shown to be enthalpy-controlled. acs.org
Later hypotheses centered on its immunomodulatory and lysosomotropic properties. nih.govontosight.airesearchgate.net Tilorone(2+), as a cationic amphiphilic drug, was found to accumulate in lysosomes, increasing their pH. nih.govresearchgate.net This lysosomotropic action could potentially interfere with viral entry and replication, as many viruses depend on the acidic environment of lysosomes for uncoating. nih.gov Furthermore, research indicated that Tilorone(2+) activates various components of the immune system beyond interferon induction, including enhancing the activity of T-cells and natural killer (NK) cells, stimulating humoral immunity, and modulating cytokine production. ncats.iotheseus.fi
More recent hypotheses propose that Tilorone(2+) may activate innate immunity signaling pathways, such as the RIG-I-like receptor (RLR) pathway, which is responsible for sensing intracellular viral RNA and triggering an antiviral response that includes interferon production. nih.govresearchgate.net
Shifts in Research Focus and Renewed Interest in Tilorone(2+)
Despite its promising start, research focus on Tilorone(2+) in Western countries waned for a period. nih.gov However, the compound continued to be used clinically as an antiviral in Russia and other neighboring countries. nih.govasm.org
In recent years, there has been a significant resurgence of interest in Tilorone(2+), driven by several factors. The need for broad-spectrum antivirals to combat emerging viral threats has prompted a re-evaluation of older drugs with known antiviral activity. nih.gov A machine-learning model identified Tilorone(2+) as a potent inhibitor of the Ebola virus, which was subsequently confirmed in mouse models, showing 90-100% survival rates. nih.govasm.orgmdpi.com This finding, in particular, sparked renewed attention from the global scientific community.
This renewed interest has led to the exploration of Tilorone(2+)'s efficacy against a new range of viruses, including:
Middle East Respiratory Syndrome Coronavirus (MERS-CoV) nih.gov
Chikungunya virus (CHIKV) nih.gov
Marburg virus (MARV) nih.gov
Rift Valley Fever virus (RVFV) mdpi.com
Beyond its antiviral properties, recent research has also uncovered potential applications for Tilorone(2+) in other therapeutic areas. Studies have highlighted its anti-fibrotic effects in models of pulmonary and cardiac fibrosis, its potential as an inhibitor of acetylcholinesterase for neurological conditions, and its ability to activate the HIF-1 pathway, suggesting a protective role in ischemic injuries. nih.govatsjournals.orgnih.govresearchgate.net This expansion of research indicates a shift towards understanding and harnessing the multifaceted biological activities of this complex molecule. nih.govapexbt.com
Mechanistic Investigations of Tilorone 2+ at the Molecular and Cellular Level
Induction of Interferon Pathways
Tilorone(2+) is a notable inducer of endogenous interferons, including α, β, and γ subtypes. ncats.io Its mechanism of action involves the stimulation of various immune and non-immune cells to produce these crucial antiviral cytokines.
Cellular Sources of Interferon Induction by Tilorone(2+)
The primary cellular targets for Tilorone(2+)-mediated interferon induction are diverse, encompassing both immune and non-immune cells. Key producers of interferons in response to Tilorone(2+) administration include intestinal epithelial cells, hepatocytes, T-lymphocytes, neutrophils, and granulocytes. ncats.iogoogle.com While early studies suggested that lymphatic tissue might be a source, this was not fully supported by experiments using antilymphocyte serum. nih.gov Instead, evidence points towards a radiosensitive, non-lymphoid cell population as a significant contributor to the interferon response. nih.govebi.ac.uk In vitro studies have shown that Tilorone(2+) does not directly induce detectable interferon levels in mouse peritoneal lymphocyte or macrophage cultures. nih.govasm.org However, in human leukocyte cultures, it effectively induces interferon synthesis. google.com
Table 1: Cellular Sources of Tilorone(2+)-Induced Interferon
| Cell Type | Role in Interferon Production | Citation |
|---|---|---|
| Intestinal Epithelial Cells | Primary producer following oral administration. | ncats.iogoogle.com |
| Hepatocytes | A key source of interferon production. | ncats.iogoogle.com |
| T-Lymphocytes | Contribute to the production of interferons. | ncats.iogoogle.com |
| Neutrophils/Granulocytes | Identified as producers of interferon. | ncats.iogoogle.com |
Differential Interferon Subtype Induction (e.g., Type I, Type II)
Tilorone(2+) induces a broad spectrum of interferons, including Type I (IFN-α and IFN-β) and Type II (IFN-γ). ncats.iogoogle.com In mice, administration of Tilorone(2+) leads to an increase in both IFN-α and IFN-β, with the induction of IFN-α appearing to be faster than that of IFN-β. mdpi.com In human peripheral blood lymphocyte cultures, Tilorone(2+) has been shown to activate the synthesis of α- and β-interferons in a 3:1 ratio. google.com Furthermore, it induces the synthesis of IFN-γ by T-lymphocytes and NK cells. google.com However, some studies in tumor-bearing mice have indicated that while Tilorone(2+) induces Type I interferon, it does not affect the impaired induction of Type II interferon caused by tumor-mediated factors. aacrjournals.org
Kinetics and Duration of Interferon Response
A characteristic feature of Tilorone(2+) is the induction of a delayed but prolonged interferon response. nih.govasm.orgnih.gov Following oral administration, maximum interferon production occurs in a sequence, starting with the intestine, followed by the liver, and then the blood, typically within 4 to 24 hours. ncats.iogoogle.com In mice, peak serum levels of interferon-α have been observed between 12 and 24 hours after administration. nih.govresearchgate.net Specifically, maximum circulating interferon levels of 8,000 to 10,000 units/ml were detected 12 hours post-inoculation and persisted for up to 30 hours. nih.govasm.org This prolonged response is not attributed to delayed absorption from the gastrointestinal tract, as both oral and intraperitoneal injections yield similar kinetics. nih.gov After a course of treatment, therapeutic concentrations of interferons can circulate for an extended period. google.com
Table 2: Kinetics of Tilorone(2+)-Induced Interferon Response in Mice
| Time Point | Event | Citation |
|---|---|---|
| 4 hours | Maximum interferon levels in the intestine. | google.com |
| 12 hours | Peak circulating interferon levels detected. | nih.govasm.org |
| 12-24 hours | Peak serum levels of IFN-α observed. | nih.govresearchgate.net |
| 24 hours | Peak interferon levels in the blood. | google.com |
| Up to 30 hours | Persistence of high circulating interferon levels. | nih.govasm.org |
Engagement with Innate Immunity Signaling Pathways
The immunomodulatory effects of Tilorone(2+) are rooted in its interaction with key signaling pathways of the innate immune system. These interactions lead to the activation of transcription factors that drive the expression of interferons and other inflammatory cytokines.
Activation of RIG-I-like Receptor (RLR) Pathway Components
The RIG-I-like receptor (RLR) pathway is a critical component of the innate immune system that detects viral RNA in the cytoplasm. frontiersin.orgnih.gov It is hypothesized that Tilorone(2+) activates innate immunity pathways such as the RLR pathway, which in turn induces interferon production and a cellular antiviral response. researchgate.net The RLR family includes RIG-I (Retinoic acid-inducible gene I) and MDA5 (melanoma differentiation-associated gene 5), which recognize different types of viral RNA and signal through the mitochondrial antiviral-signaling protein (MAVS). frontiersin.orgnih.govresearchgate.net This signaling cascade ultimately leads to the activation of transcription factors like IRF3 and NF-κB, which are essential for inducing the synthesis of Type I interferons. wikipedia.orgfrontiersin.org Microscale thermophoresis data has shown a low-affinity binding of Tilorone(2+) to the human viral RNA sensor RIG-I in a cell-free in vitro model. researchgate.net
Potential Interaction with STING (Stimulator of Interferon Genes) Pathway
Recent studies suggest that Tilorone(2+) may exert its effects through the STING (Stimulator of Interferon Genes) pathway. nih.gov STING is an adaptor protein in the endoplasmic reticulum that plays a crucial role in the innate immune response to cytosolic DNA and, in some contexts, RNA viruses. frontiersin.orgmdpi.com Upon activation, STING recruits and activates TBK1, which then phosphorylates IRF3, leading to the production of Type I interferons. nih.govfrontiersin.org Tilorone(2+), along with other antiviral compounds, has been shown to mediate Type I IFN responses by activating STING in mouse cells. mdpi.comnih.gov This activation triggers the STING-TBK1-IRF3 signaling pathway, culminating in the synthesis of IFN-α and IFN-β. mdpi.com However, it is noted that this mechanism may be species-specific, as the molecular target STING differs between mice and humans, and Tilorone(2+) does not appear to induce interferons in humans or rats through this pathway. mdpi.com There is currently no direct evidence that Tilorone(2+) activates human STING. researchgate.netconditionmed.org
Modulation of Other Pattern Recognition Receptor Signaling
Tilorone(2+) is recognized for its immunomodulatory capabilities, which are partly attributed to its interaction with various pattern recognition receptors (PRRs). researchgate.netaginganddisease.org PRRs, such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), are crucial components of the innate immune system that detect pathogen-associated molecular patterns (PAMPs). nih.govfrontiersin.orgnih.gov The activation of these receptors triggers signaling cascades that lead to the production of interferons (IFNs) and other cytokines, orchestrating an antiviral response. nih.govnih.govnih.gov
One of the key pathways implicated in Tilorone's activity is the RIG-I-like receptor (RLR) signaling pathway. osf.io RLRs, including RIG-I and MDA5, are cytoplasmic sensors of viral RNA. nih.govresearchgate.net It is hypothesized that Tilorone (B613820) may activate the RLR signaling pathway, which would explain its well-known interferon-inducing properties. osf.io This activation leads to a downstream signaling cascade involving the mitochondrial antiviral signaling protein (MAVS), culminating in the production of type I IFNs. osf.ioresearchgate.net In vitro binding assays have shown that Tilorone can directly, though with low affinity, bind to human RIG-I in a cell-free system. osf.ioresearchgate.net
Cellular and Molecular Targets
Tilorone(2+) is a DNA intercalating agent, a property shared by several other compounds with anticancer and antiviral activities. researchgate.netijabbr.com DNA intercalation is a process where a molecule, typically containing a planar aromatic ring system, inserts itself between adjacent base pairs of the DNA double helix. ijabbr.comresearchgate.net This insertion occurs perpendicularly to the helical axis and causes a structural distortion of the DNA, leading to its unwinding and lengthening. ijabbr.comusp.br The stability of the Tilorone-DNA complex is enhanced by electrostatic interactions between the cationic side chains of the Tilorone molecule and the negatively charged phosphate (B84403) backbone of DNA. usp.br
The intercalation of Tilorone into the DNA structure can have significant functional consequences. By altering the DNA topology, it can interfere with the processes of DNA replication and transcription, which are fundamental for cell proliferation and viral replication. usp.brnih.govscience.gov This mechanism is thought to contribute to its biological activities. nih.govebi.ac.uk The interaction of intercalators with DNA can be assessed through various methods, including thermal denaturation studies, where an increase in the DNA melting temperature (Tm) indicates stabilization of the double helix, as well as viscosity measurements and spectroscopic techniques. usp.br By modifying the structure of DNA, Tilorone has the potential to modulate chromatin organization, thereby influencing gene expression and other DNA-dependent cellular processes. nih.gov
Tilorone(2+) has been identified as a potent modulator of gene expression, notably through its activation of the Hypoxia-Inducible Factor-1 (HIF-1) pathway. nih.govnih.gov HIF-1 is a key transcription factor that regulates cellular adaptation to low oxygen conditions and controls the expression of numerous genes involved in various cellular processes. nih.govnih.gov Studies have shown that Tilorone can enhance the protein levels of the HIF-1α subunit and increase the expression of its downstream target genes. nih.govnih.govcornell.edu This activation of the HIF-1 pathway by Tilorone occurs independently of iron chelation or inhibition of HIF prolyl 4-hydroxylases (HIF PHDs). nih.govnih.gov
The ability of Tilorone to activate the HIF-1 pathway has been demonstrated in neuronal cells, where it was found to be a highly effective activator in a high-throughput screen. nih.govnih.gov Furthermore, Tilorone can cross the blood-brain barrier and activate an HIF-regulated reporter gene in the central nervous system (CNS) in vivo. nih.govnih.gov This potent modulation of HIF-mediated gene expression is considered a novel mechanism of action for Tilorone. nih.govasm.org
In addition to the HIF-1 pathway, Tilorone has been shown to influence the expression of other genes, such as those in the Bone Morphogenetic Protein (BMP) signaling pathway. In a lung epithelial cell line, Tilorone was found to increase the expression of BMP-2 and BMP-7, as well as the BMP target gene Id3. atsjournals.org This modulation of BMP signaling suggests a role for Tilorone in cellular processes regulated by this pathway. atsjournals.org
Table 1: Effect of Tilorone on Gene Expression in A549 Lung Epithelial Cells
| Gene | Effect of Tilorone Treatment | Concentration Dependence | Time Dependence |
| Id3 | Sustained increase in expression. atsjournals.org | Concentration-dependent. atsjournals.org | Observed at 24 and 48 hours. atsjournals.org |
| Id1 | Decreased expression. atsjournals.org | --- | Analyzed at 24 and 48 hours. atsjournals.org |
| BMP-2 | Remarkable increase in expression. atsjournals.org | High concentration (20 μM) effect. atsjournals.org | Observed at 24 and 48 hours. atsjournals.org |
| BMP-7 | Increase in mRNA expression. atsjournals.org | Concentration-dependent. atsjournals.org | Observed at 24 and 48 hours. atsjournals.org |
| BMP-4 | No significant effect. atsjournals.org | --- | --- |
Tilorone(2+) has been shown to interfere with the synthesis of viral proteins. In studies with herpes simplex virus-infected BSC1 cells, Tilorone at a concentration of 10 μg/ml effectively inhibited the synthesis of viral polypeptides. nih.gov This inhibition of protein synthesis occurred without affecting the initial stages of viral infection, such as adsorption and penetration of the viral DNA into the host cell nucleus. nih.gov The consequence of this inhibition was the failure to produce new virus particles, highlighting the critical role of protein synthesis in the viral life cycle. nih.gov The inhibitory effect of Tilorone on herpesvirus growth was found to be dependent on the continuous presence of the drug in the culture medium. nih.gov While the primary mechanism for this inhibition of protein synthesis is not fully elucidated, it is likely a downstream consequence of its primary actions, such as DNA intercalation, which would disrupt the transcription of viral genes necessary for protein production.
Tilorone(2+) is characterized as a lysosomotropic agent, a property stemming from its chemical nature as an amphiphilic cationic compound. nih.govmdpi.com Lysosomotropic substances are weak bases that can freely cross cellular membranes in their uncharged state and subsequently accumulate in acidic intracellular compartments like lysosomes. osf.ionih.gov Once inside the acidic environment of the lysosome, Tilorone becomes protonated and trapped, leading to a significant increase in its concentration within the organelle. osf.io
This accumulation of Tilorone has profound effects on lysosomal function. nih.gov It has been observed to raise the intralysosomal pH and inhibit the ATP-dependent acidification of lysosomes in cultured fibroblasts. nih.govmdpi.com This alteration of the lysosomal pH can interfere with the activity of acid hydrolases, which are essential for the degradation of various macromolecules. nih.gov Consequently, Tilorone has been shown to induce the lysosomal storage of sulfated glycosaminoglycans (GAGs). atsjournals.orgnih.govnih.gov Furthermore, Tilorone can disrupt the intracellular trafficking of lysosomal enzymes, leading to an enhanced secretion of their precursor forms and a reduction in their mature, active forms within the lysosome. nih.govnih.gov
A significant molecular target of Tilorone(2+) is the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a ligand-gated ion channel that has garnered interest as a therapeutic target for cognitive disorders. bps.ac.uknih.govnih.gov Tilorone has been identified as a selective agonist for the α7 nAChR. bps.ac.uknih.govnih.govebi.ac.uk
Binding assays have demonstrated that Tilorone binds to the rat brain α7 nAChR with high affinity, exhibiting an IC50 value of 110 nM. bps.ac.uknih.govnih.gov It displays high selectivity for the α7 subtype over the α4β2 nAChR, with an IC50 of approximately 70,000 nM for the latter. bps.ac.uknih.govnih.gov Functional studies using human α7 nAChRs expressed in Xenopus oocytes revealed that Tilorone acts as a partial agonist, with an EC50 value of 2.5 μM and a maximal response that is 67% of that elicited by acetylcholine. bps.ac.uknih.govnih.gov However, its efficacy at the rat α7 nAChR is lower, with a maximal response of only 34%. bps.ac.uknih.govnih.gov In addition to its direct receptor activation, Tilorone has been shown to stimulate ERK1/2 phosphorylation in PC12 cells, a downstream signaling event mediated by native α7 nAChRs. bps.ac.uknih.gov This interaction with the α7 nAChR represents a distinct mechanism of action for Tilorone, potentially contributing to its diverse biological effects. bps.ac.ukebi.ac.uk
Table 2: Tilorone's Activity at Nicotinic Acetylcholine Receptors
| Receptor Subtype | Interaction Type | IC50 / EC50 | Efficacy (relative to Acetylcholine) | Species | Reference |
| α7 nAChR | Binding | IC50: 110 nM | N/A | Rat | bps.ac.uknih.govnih.gov |
| α4β2 nAChR | Binding | IC50: ~70,000 nM | N/A | Rat | bps.ac.uknih.govnih.gov |
| Human α7 nAChR | Agonist | EC50: 2.5 μM | 67% | Human | bps.ac.uknih.govnih.gov |
| Rat α7 nAChR | Agonist | --- | 34% | Rat | bps.ac.uknih.govnih.gov |
| Human α3β4 nAChR | Agonist | Little effect | --- | Human | bps.ac.uknih.gov |
| Human α4β2 nAChR | Agonist | Little effect | --- | Human | bps.ac.uknih.gov |
Biological Activities of Tilorone 2+ in Preclinical and in Vitro Models
Antiviral Activities in Cell Culture Systems
Tilorone(2+) has demonstrated significant antiviral activity against a wide range of both RNA and DNA viruses in various cell culture models. Its efficacy is often cell-type dependent, highlighting the complex nature of its antiviral mechanism.
Activity against RNA Viruses (e.g., Flaviviruses, Togaviruses, Coronaviruses, Filoviruses)
In vitro studies have established the potent activity of Tilorone(2+) against several families of RNA viruses. For instance, it has shown efficacy against flaviviruses such as West Nile virus, Langat virus, and Dengue type 2 virus. ebi.ac.uk Its activity extends to togaviruses, including Chikungunya virus, where it has demonstrated promising micromolar activities. asm.orgmdpi.comasm.org
The compound has also been extensively evaluated against coronaviruses. Tilorone(2+) has been found to inhibit the replication of Middle East Respiratory Syndrome Coronavirus (MERS-CoV) and SARS-CoV-2. asm.orgmdpi.comasm.orgmdpi.com Notably, its effectiveness against SARS-CoV-2 varies across different cell lines, showing potent inhibition in A549-ACE2 cells with an IC50 of 180 nM, while being less effective in others like Caco-2 and Calu-3 cells. mdpi.comacs.orgnih.govnih.govresearchgate.net
Furthermore, Tilorone(2+) has been identified as an inhibitor of filoviruses, such as the Ebola virus (EBOV) and Marburg virus (MARV). mdpi.comnih.govdrugtargetreview.comnih.gov Its anti-EBOV activity was observed in IFN-competent HeLa cells but was absent in the IFN-deficient Vero 76 cell line, suggesting a mechanism tied to the host's innate immune response. mdpi.comasm.org
Antiviral Activity of Tilorone(2+) Against RNA Viruses in Cell Culture
| Virus Family | Virus | Cell Line | EC50/IC50 | Selectivity Index (SI) | Reference |
|---|---|---|---|---|---|
| Flaviviridae | Rift Valley fever virus (RVFV) MP-12 | Vero CCL81 | 0.67 µM | >149 | mdpi.comresearchgate.net |
| Flaviviridae | Rift Valley fever virus (RVFV) MP-12 | A549 | 1.41 µM | >71 | mdpi.comresearchgate.net |
| Flaviviridae | Rift Valley fever virus (RVFV) ZH501 | Vero CCL81 | 6.45 µM | >16 | mdpi.comresearchgate.net |
| Flaviviridae | Rift Valley fever virus (RVFV) ZH501 | A549 | 6.31 µM | >16 | mdpi.comresearchgate.net |
| Togaviridae | Chikungunya virus (CHIK) | Vero 76 | ~3-4 µM | >10 | asm.orgmdpi.comasm.orgbiorxiv.org |
| Coronaviridae | Middle East Respiratory Syndrome Coronavirus (MERS-CoV) | Vero 76 | ~3-4 µM | >10 | asm.orgmdpi.comasm.orgbiorxiv.org |
| Coronaviridae | SARS-CoV-2 | A549-ACE2 | 180 nM | - | acs.orgnih.govnih.govresearchgate.netacs.org |
| Coronaviridae | SARS-CoV-2 | Caco-2 | 28.96 µM (EC90) | - | acs.org |
| Coronaviridae | SARS-CoV-2 | Calu-3 | 10.77 µM | 2 | acs.org |
| Filoviridae | Ebola virus (EBOV) | HeLa | - | - | mdpi.com |
Activity against DNA Viruses (e.g., Herpesviruses)
Tilorone(2+) has also demonstrated inhibitory effects against DNA viruses, particularly herpesviruses. Studies have shown that it can efficiently inhibit the growth of Herpes Simplex Virus (HSV) in cell cultures. ebi.ac.ukasm.orgnih.gov At a concentration of 10 µg/ml, Tilorone (B613820) hydrochloride was found to significantly inhibit HSV growth in BSC1 cells. asm.orgnih.gov The mechanism of this inhibition appears to be intracellular, as the drug does not directly inactivate the virus particles but rather interferes with viral replication within the host cell. asm.orgnih.gov Specifically, while the adsorption and penetration of the virus are unaffected, the synthesis of new viral DNA and proteins is markedly reduced. ebi.ac.ukasm.orgnih.gov
Antiviral Activity of Tilorone(2+) Against DNA Viruses in Cell Culture
| Virus Family | Virus | Cell Line | Inhibitory Concentration | Effect | Reference |
|---|---|---|---|---|---|
| Herpesviridae | Herpes Simplex Virus (HSV) | BSC1 | 10 µg/ml | Efficiently inhibited virus growth | ebi.ac.ukasm.orgnih.gov |
| Poxviridae | Vaccinia virus | - | 10 µg/mL | Inhibition of virus | researchgate.net |
Mechanism of Antiviral Action in IFN-Competent vs. IFN-Deficient Cells
The antiviral mechanism of Tilorone(2+) is closely linked to its ability to induce interferon (IFN) and modulate the host's innate immune response. ebi.ac.uknih.gov This is evident from the differential activity observed in IFN-competent and IFN-deficient cell lines. For example, Tilorone(2+) is effective against the Ebola virus in IFN-competent HeLa cells but not in IFN-deficient Vero 76 cells. mdpi.comasm.org This suggests that a primary mode of action is the activation of IFN-related pathways that suppress viral replication. asm.orgnih.gov
However, the observation that Tilorone(2+) still exhibits antiviral activity against viruses like MERS-CoV and Chikungunya virus in Vero cells, which are IFN-deficient, indicates the existence of additional, IFN-independent antiviral mechanisms. mdpi.comnih.gov One hypothesized mechanism involves the activation of innate immunity pathways such as the RIG-I-like receptor (RLR) pathway, which can recognize viral RNA and trigger a cellular antiviral response. nih.govresearchgate.netresearchgate.net This suggests that Tilorone(2+) may have multiple targets contributing to its broad-spectrum antiviral activity. nih.gov
Immunomodulatory Effects in Ex Vivo and In Vitro Systems
Beyond its direct antiviral actions, Tilorone(2+) exerts significant immunomodulatory effects, influencing both humoral and cellular immunity.
Effects on Cellular Immunity Components (e.g., Macrophages, Lymphocytes, NK Cells)
Tilorone(2+) also modulates various components of cellular immunity. It has been shown to increase the secretion of cytokines such as IL-6, TNF-α, and IL-12 in macrophages. nih.govresearchgate.net In vivo studies in mice have demonstrated that Tilorone(2+) treatment leads to significantly higher levels of numerous cytokines and chemokines, including IL-6, IL-10, IL-12, IL-17, Eotaxin, MCP-1, MIP-1B, and RANTES. nih.govresearchgate.net Furthermore, Tilorone(2+) has been reported to enhance the phagocytic activity of natural killer (NK) cells. researchgate.net These findings highlight the compound's ability to activate key cells of the innate and adaptive immune systems.
Immunomodulatory Effects of Tilorone(2+)
| Immune Component | Effect | Cytokines/Chemokines Modulated | Reference |
|---|---|---|---|
| Humoral Immunity | |||
| B cells | Enhances humoral response to antigens | - | nih.govnih.gov |
| Cellular Immunity | |||
| Macrophages | Increased cytokine secretion | IL-6, TNF-α, IL-12 | nih.govresearchgate.net |
| Lymphocytes | Activation | - | researchgate.net |
| NK Cells | Enhanced phagocytic activity | - | researchgate.net |
| General | Increased levels in vivo | IL-6, IL-10, IL-12, IL-17, Eotaxin, MCP-1, MIP-1B, RANTES | nih.govresearchgate.net |
Influence on Cytokine and Chemokine Secretion Profiles (beyond interferons)
Tilorone(2+) has demonstrated a significant ability to modulate the secretion of various cytokines and chemokines, extending beyond its well-documented role as an interferon inducer. In preclinical models, tilorone has been shown to influence the production of several key inflammatory mediators.
In a mouse model of severe fever with thrombocytopenia syndrome virus (SFTSV) infection, administration of tilorone led to a significant reduction in the expression of inflammation-related cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-10 (IL-10). nih.gov This suggests an anti-inflammatory effect in the context of certain viral infections. Furthermore, a study on mammary carcinogenesis in rats revealed that tilorone treatment decreased the levels of inflammatory markers. researchgate.netnih.gov In addition to its effects on pro-inflammatory cytokines, tilorone has been observed to increase the production of IFN-β. researchgate.netnih.gov
Conversely, in different experimental settings, tilorone has been associated with the induction of pro-inflammatory cytokines. In the context of cancer immunotherapy, the production of type I IFN and other pro-inflammatory cytokines is a noted effect of some immunomodulatory agents. researchgate.net It is important to note that the cytokine and chemokine response to tilorone can be complex and context-dependent, varying with the specific model and conditions being studied. For instance, in unstimulated peripheral blood mononuclear cells (PBMCs) from patients with Common Variable Immunodeficiency (CVID), increased levels of chemokines such as CXCL10, CCL2, CXCL9, CCL5, and CXCL8, along with IL-6, were observed. nih.gov However, upon stimulation with Toll-like receptor (TLR) agonists, the response was altered. nih.gov
The modulation of these signaling molecules is a critical aspect of tilorone's biological activity, contributing to its antiviral, anti-inflammatory, and immunomodulatory properties.
Antiproliferative and Antitumor Activities in In Vitro Models
Tilorone(2+) has demonstrated notable antiproliferative and antitumor effects in various in vitro cancer models.
Direct Effects on Cancer Cell Lines
Tilorone has been shown to directly inhibit the growth of several cancer cell lines. In a study on breast cancer, tilorone reduced the proliferation of MCF-7 and MDA-MB-231 cells, with IC50 concentrations of 34.08 µM and 14.27 µM, respectively. researchgate.netnih.gov Another study confirmed the antiproliferative effects of tilorone on the mouse hepatoma cell line, Hepa1-6. researchgate.net
The antiproliferative activity of tilorone has also been observed in prostate cancer cells. Specifically, tilorone treatment resulted in decreased growth and invasion of PC3 prostate cancer cells. semanticscholar.orgspandidos-publications.com The inhibitory effect of tilorone was further confirmed in clonogenic assays with PC3 cells. spandidos-publications.com The sensitivity of cancer cells to tilorone can vary, as demonstrated by the different IC50 values across cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 34.08 | researchgate.netnih.gov |
| MDA-MB-231 | Breast Cancer | 14.27 | researchgate.netnih.gov |
| PC3 | Prostate Cancer | 8 - 12 | asm.org |
Modulation of Apoptosis-Related Gene Expression in Cancer Cells
Tilorone's antitumor activity is linked to its ability to modulate the expression of genes involved in apoptosis, or programmed cell death. In a study on the mouse hepatoma cell line Hepa1-6, tilorone dihydrochloride (B599025) was found to upregulate the expression of the pro-apoptotic gene Bax and downregulate the expression of the anti-apoptotic gene Bcl-2. researchgate.net The ratio of Bcl-2 to Bax is a critical determinant of apoptosis in cancer cells. researchgate.net
Furthermore, in a study on mammary carcinogenesis, tilorone treatment led to increased levels of the tumor suppressor protein p53. researchgate.netnih.gov The p53 protein plays a crucial role in inducing apoptosis in response to cellular stress. The modulation of these key apoptotic regulators suggests that tilorone can shift the balance within cancer cells towards cell death.
Interaction with Specific Cellular Targets in Tumor Cells (e.g., CDK5)
A key cellular target of tilorone in tumor cells has been identified as cyclin-dependent kinase 5 (CDK5). semanticscholar.orgspandidos-publications.com CDK5 is a serine/threonine kinase that has been implicated in the growth and metastasis of prostate cancer. semanticscholar.orgspandidos-publications.com
Screening of a compound library against PC3 prostate cancer cells identified a tilorone analog as a selective inhibitor of cells with a dominant-negative CDK5 construct (PC3 CDK5dn). semanticscholar.orgspandidos-publications.com Subsequent validation experiments confirmed that tilorone treatment more effectively inhibited the growth and invasion of PC3 cells with inactive CDK5. semanticscholar.orgspandidos-publications.com This suggests that tilorone's antiproliferative effects in this context are synthetically lethal with CDK5 deficiency. spandidos-publications.com These findings point to a potential therapeutic strategy of combining tilorone with CDK5 inhibitors for the treatment of certain cancers. semanticscholar.orgspandidos-publications.com
Other Documented Biological Effects in Preclinical Studies (e.g., Neuroprotection)
Beyond its well-established antiviral and immunomodulatory activities, preclinical research has uncovered other significant biological effects of Tilorone(2+), most notably in the realm of neuroprotection.
Studies have demonstrated that tilorone can provide prophylaxis against ischemic stroke and traumatic spinal cord injury in rodent models. nih.govresearchgate.net This neuroprotective effect is linked to its ability to activate the hypoxia-inducible factor-1 (HIF-1) pathway. nih.govnih.gov Tilorone has been identified as a potent activator of HIF-1, enhancing its protein levels and the expression of its downstream target genes in neurons, independent of iron chelation. nih.govnih.gov The compound has been shown to cross the blood-brain barrier to activate HIF in the central nervous system. nih.govnih.gov
Furthermore, systemic administration of tilorone has been found to reduce infarct size in a mouse model of transient focal ischemia. conditionmed.org This protective effect was associated with alterations in interferon-associated gene expression in the brain. conditionmed.org
In addition to neuroprotection, tilorone has been investigated for its anti-fibrotic properties. In a mouse model of pulmonary fibrosis, tilorone administration significantly reduced the fibrotic response and decreased the expression of collagen genes. unimelb.edu.au This anti-fibrotic action has also been observed in the heart, where tilorone attenuated collagen synthesis in human cardiac fibroblasts and reduced fibrosis in a mouse model of pathological cardiac hypertrophy. unimelb.edu.au
Other reported biological activities include the inhibition of primase DnaG from Bacillus anthracis and agonist activity at the α7 nicotinic receptor, a target for various central nervous system diseases. asm.org
Structure Activity Relationship Sar Studies of Tilorone 2+ Analogs
Influence of Core Fluorenone Skeleton Modifications on Activity
The tricyclic fluorenone core is a defining feature of Tilorone (B613820) and plays a critical role in its biological functions, largely due to its planar structure which facilitates intercalation with DNA. researchgate.nettheseus.fi Modifications to this core have been a key area of SAR studies to understand its contribution to efficacy.
Conversely, modifications that disrupt the planarity or the key functional groups of the fluorenone core can significantly reduce or abolish activity. For example, reducing the ketone at the C9 position to a hydroxyl group, or converting it to an oxime, leads to a substantial decrease in inhibitory activity against urea (B33335) transporters, indicating the importance of the C9 carbonyl as a hydrogen bond acceptor for this target. escholarship.org The crescent-like three-dimensional shape of the 2,7-disubstituted fluorenone core is considered important for this specific inhibitory function. escholarship.org
Furthermore, studies on anticancer activity have explored various modifications of the fluorenone skeleton. nih.gov These investigations highlight that the integrity and specific electronic properties of the core are essential for activities like topoisomerase inhibition and interferon induction. researchgate.netnih.gov
Table 1: Effect of Core Skeleton Modification on Biological Activity
| Original Scaffold | Modified Scaffold | Resulting Activity | Reference |
|---|---|---|---|
| Fluorenone | Dibenzothiophene-5,5-dioxide | Potent α7 nicotinic receptor agonism retained | nih.gov |
| Fluorenone | Xanthenone | Potent α7 nicotinic receptor agonism retained | nih.gov |
| Fluorenone (C9-ketone) | Fluorenol (C9-hydroxyl) | Greatly reduced urea transporter inhibition | escholarship.org |
Role of Side Chain Substitutions and Length on Biological Efficacy
The two basic [2-(diethylamino)ethoxy] side chains at the C2 and C7 positions are fundamental to Tilorone's activity. theseus.fi SAR studies have extensively demonstrated that both the nature of these side chains and their length are critical determinants of biological efficacy. nih.govoup.com
For most of Tilorone's hallmark activities, including interferon induction and antiviral effects, the presence of both basic side chains is essential for maximum potency. nih.govebi.ac.uk The terminal amino groups are believed to engage in electrostatic interactions with biological targets like nucleic acids. nih.gov However, the flexibility of these chains can be modulated. Replacing the flexible diethylaminoethyl side chains with more conformationally rigid cyclic amines, such as in monosubstituted derivatives, can still yield active compounds, particularly in the context of α7 nicotinic receptor agonism. nih.govebi.ac.uk
The length of the alkyl chains connecting the ether oxygen to the terminal nitrogen also plays a significant role. Studies on TLR7/8 agonists have shown a positive correlation between the length of an amino-alkyl chain and activity; for example, increasing the chain length from an aminoethyl to an aminopentyl substituent enhanced TLR8 activity. nih.gov Similarly, in the pursuit of anticancer agents, the introduction of linear alkyl groups in the side chains resulted in better antiproliferative activity compared to branched or bulky alkyl groups. nih.gov The presence of secondary amino groups in the side chains was also found to increase antiproliferative activity when compared to the tertiary amino groups present in Tilorone. nih.gov
Impact of Stereochemistry on Activity Profiles
While Tilorone itself is an achiral molecule, the introduction of chiral centers into its analogs can have a significant impact on their biological activity. The stereochemistry of the side chains or substituents on the core can influence how the molecule fits into a binding pocket or intercalates with DNA.
Theoretical and computational studies on the interaction of Tilorone with DNA have explored the stereochemical aspects of its binding. nih.gov These studies suggest that the side chains adopt specific conformations to fit within the minor groove of the DNA helix, and this preferred orientation is crucial for the stability of the complex. nih.gov While not involving chiral centers in the parent drug, this highlights the importance of three-dimensional geometry.
In related acridine (B1665455) compounds, which share structural similarities with the fluorenone core, the stereochemistry of side chains is known to be a critical factor for DNA binding and biological activity. For Tilorone analogs, introducing chirality, for instance by modifying the side chains with chiral substituents, would likely lead to stereoisomers with different activity profiles, although specific studies on chiral Tilorone analogs are not extensively detailed in the provided results. The general principle in medicinal chemistry holds that enantiomers of a chiral drug can have different potency, efficacy, and even different biological targets.
Identification of Key Pharmacophores for Specific Biological Activities
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For Tilorone, different pharmacophore models have been proposed for its various biological activities.
Antiviral and Interferon-Inducing Activity: The classic Tilorone pharmacophore consists of a planar, tricyclic aromatic system (the fluorenone core) and two cationic side chains separated by a specific distance. researchgate.netnih.gov This arrangement is optimal for DNA intercalation, which is believed to be a primary mechanism for its interferon-inducing properties. The planar core stacks between DNA base pairs, while the protonated amino side chains interact with the phosphate (B84403) backbone in the minor groove. nih.gov
α7 Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Agonism: A distinct pharmacophore has been identified for α7 nAChR activity. While the tricyclic core is still a key element, SAR studies have shown that both basic side chains are crucial for potent activity. nih.govebi.ac.uk The model suggests that the fluorenone scaffold itself can be considered a novel pharmacophore for developing selective α7 nAChR agonists. ebi.ac.uk
Anticancer Activity: For anticancer effects, particularly topoisomerase inhibition, the pharmacophore also relies on the planar fluorenone fragment. nih.gov However, the nature of the side chains is critical for modulating this activity. Analogs with secondary amino groups have shown enhanced antiproliferative activity, suggesting a slightly different pharmacophore requirement compared to the classic antiviral model. nih.gov A pharmacophore model for highly active anticancer analogs was generated to guide future compound design. nih.gov
Table 2: Pharmacophoric Features of Tilorone for Different Activities
| Biological Activity | Key Pharmacophoric Features | Reference |
|---|---|---|
| Interferon Induction / Antiviral | Planar tricyclic core, two cationic side chains for DNA intercalation. | researchgate.netnih.gov |
| α7 nAChR Agonism | Tricyclic core (fluorenone, dibenzothiophene, or xanthenone), two basic side chains. | nih.govebi.ac.uk |
| Anticancer (Topoisomerase Inhibition) | Planar fluorenone core, specific side chains (e.g., with secondary amines). | nih.govnih.gov |
Synthetic Approaches to Tilorone(2+) Analogs for SAR Studies
The synthesis of Tilorone analogs for SAR studies typically starts from a substituted fluorenone precursor. A common and crucial intermediate is 2,7-dihydroxyfluoren-9-one. researchgate.net This intermediate allows for the introduction of the characteristic side chains via Williamson ether synthesis.
The general synthetic strategy involves several key steps:
Preparation of the Fluorenone Core: Synthesis of the 2,7-disubstituted fluorenone core is the initial step. For many analogs, this involves reactions to create 2,7-dihydroxyfluoren-9-one or 2,7-diaminofluorenone. researchgate.netescholarship.org
Side Chain Attachment: The prepared core is then reacted with appropriate reagents to attach the side chains. For Tilorone, 2,7-dihydroxyfluoren-9-one is treated with a dialkylaminoalkyl halide (e.g., 2-(diethylamino)ethyl chloride) under basic conditions to form the ether linkages. researchgate.net To create amide-linked analogs, 2,7-diaminofluorenone can be acylated. escholarship.org
Modification of the Core: To study the influence of the core itself, analogs are synthesized where the central ketone is modified. For example, the ketone can be reduced to a hydroxyl group using sodium borohydride (B1222165) or converted to an oxime using hydroxylamine (B1172632) hydrochloride. escholarship.org
Microwave-Assisted Synthesis: Modern synthetic methodologies, including microwave-assisted heating, have been employed to improve reaction efficiency and yields for Tilorone analogs. theseus.fi
These synthetic routes provide access to a wide variety of analogs, enabling systematic changes to the core, the side chains (length, branching, terminal groups), and the linking chemistry, which are essential for comprehensive SAR investigations. theseus.finih.gov
Methodological Approaches in Tilorone 2+ Research
Cellular Assays for Antiviral Activity and Interferon Induction
Cellular assays are fundamental in determining the antiviral efficacy of Tilorone(2+) and its ability to induce interferons, key signaling proteins in the innate immune response.
Antiviral Activity Assays: A common method to assess antiviral activity is the cytopathic effect (CPE) inhibition assay. In this assay, host cells are infected with a virus in the presence of varying concentrations of the compound being tested. The ability of the compound to protect cells from virus-induced damage and death is then quantified. For instance, a Huh7-based CPE model was utilized to screen for anti-SFTSV (Severe Fever with Thrombocytopenia Syndrome Virus) activity, where Tilorone (B613820) was shown to inhibit the SFTSV-induced CPE in a dose-dependent manner. nih.gov
Another approach involves measuring the reduction in viral particle yield and RNA replication. nih.gov This can be achieved by infecting cells with the virus in the presence of the compound and then quantifying the amount of new virus produced or the level of viral RNA.
Interferon Induction Assays: The induction of interferons by Tilorone(2+) is a key aspect of its proposed mechanism of action. nih.gov Assays to measure interferon levels are therefore critical. While some studies have reported that Tilorone induces interferon production, others have found that it does not induce detectable levels of interferon in certain cell cultures, such as mouse peritoneal lymphocyte or macrophage cells. ebi.ac.ukmdpi.com
The measurement of interferon-like substances in the serum of treated animals is another method used. nih.gov For example, studies have compared the levels of circulating interferon-like substances in mice treated with Tilorone and other compounds. nih.gov
It is important to note that the interferon-inducing effect of Tilorone can be species-specific. While it induces interferon in mice, this effect is not observed in humans or rats. mdpi.com
Table 1: Cellular Assays Used in Tilorone(2+) Research
| Assay Type | Purpose | Example Application |
|---|---|---|
| Cytopathic Effect (CPE) Inhibition Assay | To measure the ability of a compound to protect cells from virus-induced damage. | Screening of Tilorone against SFTSV in Huh7 cells. nih.gov |
| Viral Yield Reduction Assay | To quantify the reduction in the production of new infectious virus particles. | Assessing Tilorone's effect on SFTSV replication. nih.gov |
| Viral RNA Replication Assay | To measure the inhibition of viral genome replication. | Determining Tilorone's impact on SFTSV RNA levels. nih.gov |
| Interferon Induction Assay | To determine if a compound stimulates the production of interferons. | Investigating Tilorone's effect on interferon levels in various cell types and animal models. ebi.ac.ukmdpi.com |
Molecular Biology Techniques (e.g., RT-PCR for Gene Expression)
Molecular biology techniques, particularly quantitative real-time reverse transcription polymerase chain reaction (qRT-PCR), are instrumental in understanding the molecular mechanisms underlying the effects of Tilorone(2+).
qRT-PCR is a highly sensitive and specific method used to measure the expression levels of specific genes. mdpi.com In the context of Tilorone research, it has been used to:
Quantify the expression of interferon-stimulated genes (ISGs): Even in the absence of direct interferon induction, Tilorone can activate pathways that lead to the expression of ISGs. qRT-PCR can be used to measure the mRNA levels of these genes to understand the downstream effects of Tilorone treatment.
Analyze the expression of viral genes: To assess the inhibitory effect of Tilorone on viral replication at the molecular level, qRT-PCR can be used to quantify the levels of viral RNA within infected cells.
Investigate the expression of host genes involved in other pathways: Tilorone has been shown to activate hypoxia-inducible factor-1 (HIF-1), a key regulator of cellular response to low oxygen. nih.gov qRT-PCR has been used to measure the expression of HIF-1 target genes, such as vascular endothelial growth factor (VEGF) and erythropoietin (Epo), in response to Tilorone treatment. nih.gov
The 2-ΔΔCT method is a common approach for calculating the relative expression of target genes in qRT-PCR experiments. nih.gov
Biochemical Assays for Protein Interactions and Enzyme Modulation
Biochemical assays are crucial for investigating the direct interactions of Tilorone(2+) with proteins and its ability to modulate enzyme activity. These assays provide insights into the specific molecular targets of the compound.
Protein Interaction Assays: A variety of techniques are available to study protein-protein interactions. promega.co.uknih.govthermofisher.com While specific biochemical assays detailing Tilorone's direct protein interactions are not extensively reported in the provided context, methods like fluorescence resonance energy transfer (FRET), surface plasmon resonance (SPR), and co-immunoprecipitation could be employed to identify and characterize its binding partners. nih.govthermofisher.com
Enzyme Modulation Assays: These assays are used to determine if Tilorone(2+) can inhibit or activate specific enzymes. For example, Tilorone has been investigated for its effect on prolyl hydroxylase domain (PHD) enzymes, which are involved in the degradation of HIF-1α. nih.gov Studies have shown that Tilorone's ability to activate HIF-1 is independent of PHD inhibition. nih.gov
Biochemical assays are essential for understanding the specific molecular mechanisms of action of Tilorone and can help in identifying its direct cellular targets. bmglabtech.com
Immunological Assays for Immune Cell Function and Cytokine Profiling
Immunological assays are vital for characterizing the effects of Tilorone(2+) on the immune system, including the function of various immune cells and the production of cytokines.
Immune Cell Function Assays: These assays assess how Tilorone affects the activity of different immune cell populations. For instance, studies have shown that Tilorone can activate natural killer (NK) cells and cytotoxic T lymphocytes. nih.gov Methods to evaluate immune cell function include:
Cytotoxicity assays: These measure the ability of immune cells, such as NK cells and cytotoxic T lymphocytes, to kill target cells, like tumor cells. nih.gov
Lymphocyte proliferation assays: These assays determine the ability of lymphocytes to divide and expand in response to a stimulus. nih.gov
Mixed lymphocyte reactions (MLR): This assay assesses the cellular immune response by co-culturing immune cells from two different individuals. clinisciences.com
Enzyme-linked immunosorbent assay (ELISA): A widely used method to quantify the concentration of a specific cytokine in a sample. clinisciences.com
Multiplex cytokine assays: These assays allow for the simultaneous measurement of multiple cytokines in a single sample, providing a more comprehensive picture of the immune response. sigmaaldrich.com
Studies have shown that Tilorone can induce the production of various cytokines, and the profile of these cytokines can vary depending on the experimental conditions. ebi.ac.uk
In Silico and Computational Modeling Approaches
In silico and computational modeling approaches have become increasingly important in Tilorone(2+) research, aiding in the prediction of its activity and the elucidation of its mechanism of action at a molecular level. premier-research.comnih.govnih.govnationalacademies.org
Machine learning models are powerful tools for predicting the biological activity of compounds based on their chemical structure and other properties. nih.govworldsummit.aiplos.orgnih.gov
In the context of Tilorone research, Bayesian machine learning models have been generated using data from high-throughput screens to identify molecules with potential antiviral activity against viruses like the Ebola virus. nih.gov These models can computationally score libraries of compounds to prioritize them for experimental testing. nih.gov Tilorone was identified as a potential inhibitor of the Ebola virus through such a computational screening approach and was subsequently confirmed to have in vitro activity. nih.gov
Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interaction between a small molecule, like Tilorone, and a target protein at the atomic level. mdpi.comfrontiersin.orgfrontiersin.orgplos.orgmdpi.com
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It can be used to identify potential binding sites of Tilorone on a target protein and to estimate the strength of the interaction. plos.org
Molecular Dynamics Simulations: These simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to understand the stability of the interaction and the conformational changes that may occur upon binding. frontiersin.orgplos.org
These computational approaches are valuable for generating hypotheses about the mechanism of action of Tilorone and for guiding the design of new, more potent analogs.
Quantum Chemical Calculations
Quantum chemical calculations, often used in conjunction with experimental techniques like Electrospray Ionization Mass Spectrometry (ESI-MS), have been employed to investigate the noncovalent interactions of Tilorone at a molecular level. researchgate.netresearchgate.net This combined approach is effective for studying the interactions between drug molecules and their biological targets. researchgate.netresearchgate.net
Research has utilized methods such as Density Functional Theory (DFT) with the B3LYP functional to explore the structural and energetic characteristics of Tilorone's noncovalent complexes. researchgate.net These computational studies have been instrumental in modeling the interactions of Tilorone with components of RNA, such as the nucleosides adenosine (B11128) and uridine (B1682114). researchgate.net For instance, in a three-component model system containing Tilorone, adenosine, and uridine, ESI-MS experiments detected a cluster of Tilorone with uridine, but not with adenosine, suggesting a selective interaction. researchgate.net Such model studies at the molecular level are crucial as the mechanisms of Tilorone's biological activity are still under investigation. researchgate.net
Furthermore, investigations into Tilorone's binding with DNA have been conducted using a combination of spectroscopic techniques and calorimetry. acs.org These studies suggest that Tilorone binds to DNA via intercalation, with a preference for insertion between AT base pairs over CG base pairs. acs.org The binding is characterized as an enthalpy-controlled process. acs.org The stoichiometry of this interaction is influenced by the compound's side chains, which are located in the DNA groove and can disrupt further intercalation into adjacent sites. acs.org
| Computational Method | Application in Tilorone(2+) Research | Key Findings |
|---|---|---|
| Density Functional Theory (DFT/B3LYP) / Ab initio calculations | Used in conjunction with ESI-MS to study noncovalent complexes and intermolecular interactions. researchgate.netresearchgate.net | Elucidated structural and energetic characteristics of Tilorone's complexes with biomolecules, revealing selective interaction with uridine over adenosine. researchgate.net |
| Molecular Modeling | Investigated the binding mode of Tilorone with DNA. acs.org | Suggested an intercalation binding mode with a preference for AT base pairs and determined the binding to be enthalpy-controlled. acs.org |
Preclinical In Vivo Model Systems and Their Utility
Preclinical in vivo studies have been essential in evaluating the biological activities of Tilorone across various disease models. Rodent models, particularly mice and rats, are predominantly used to assess its antiviral, immunomodulatory, antifibrotic, and neuroprotective properties.
Mouse Models: Mouse models have been extensively used to demonstrate Tilorone's broad-spectrum antiviral efficacy. In BALB/c mice, Tilorone treatment significantly improved survival outcomes following lethal challenges with viruses such as Rift Valley Fever Virus (RVFV) and Ebola virus (EBOV). mdpi.comnih.gov For instance, against RVFV, an 80% survival rate was observed when treatment was administered immediately after infection. mdpi.comebi.ac.uk Similarly, against mouse-adapted EBOV, Tilorone was 90-100% effective depending on the dosing conditions. mdpi.comasm.orgosf.io The utility of mouse models extends to studying Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV), where Tilorone protected a significant percentage of mice from a lethal challenge. medchemexpress.comnih.gov Studies in A129 mice, which lack type-I interferon receptors, have helped to confirm that Tilorone's anti-SFTSV mechanism involves the stimulation of host innate immunity. nih.gov
Beyond virology, mouse models have been used to explore other therapeutic areas. In a silica-induced pulmonary fibrosis model, Tilorone decreased lung hydroxyproline (B1673980) content and reduced fibrotic histological changes. atsjournals.org In the context of neurology, Tilorone has shown prophylactic efficacy against permanent ischemic stroke. nih.gov It has also been shown to increase the uptake of the glucose analog ¹⁸F-fluoro-2-deoxyglucose (¹⁸FDG) in the skeletal muscle, liver, and adipose tissue of C57BL/6 mice. researchgate.net
Rat Models: Rat models have also been crucial, particularly for comparative studies and for investigating metabolic and neurological effects. Studies using Wistar rats infected with Venezuelan equine encephalitis virus showed that Tilorone could diminish viremia. mdpi.comnih.gov A key finding from these comparative studies is that while Tilorone induces interferons (IFN-α/β) in mice, it does not appear to do so in rats, suggesting an interferon-independent mechanism of action is also at play. mdpi.comnih.govmdpi.com
In neuropharmacology, Tilorone was found to reduce infarct size significantly in a rat model of permanent stroke when administered 24 hours prior to the ischemic event. nih.govconditionmed.org Metabolic studies in rats have shown that Tilorone administration inhibits cytochrome P-450-dependent drug metabolism, as evidenced by a reduction in the clearance and an increase in the plasma half-life of antipyrine. nih.gov Additionally, Tilorone has been shown to retard the growth of transplantable R3230AC adenocarcinoma in Fischer 344 rats. ebi.ac.uk
| Model System | Research Area | Utility and Key Findings |
|---|---|---|
| BALB/c Mice | Virology (RVFV, EBOV, SFTSV) | Demonstrated significant improvement in survival rates against lethal viral challenges. mdpi.comnih.govmedchemexpress.com Showed Tilorone's ability to suppress viral replication and promote viral clearance. mdpi.com |
| CD-1 Mice | Virology (Venezuelan Equine Encephalitis Virus) | Showed Tilorone reduces viremia and protects mice from death. mdpi.comnih.gov Confirmed interferon-α and interferon-β induction in mice. mdpi.com |
| A129 Mice (IFNAR⁻/⁻) | Virology (SFTSV) | Used to demonstrate that the antiviral effect is dependent on host innate immunity, as protection was lost in these interferon-receptor-deficient mice. nih.gov |
| C57BL/6 Mice | Metabolism / Endocrinology | Showed that systemic administration of Tilorone increased glucose analog (¹⁸FDG) uptake in skeletal muscle, liver, and adipose tissue. researchgate.net |
| Mouse Model of Pulmonary Fibrosis | Fibrosis | Demonstrated antifibrotic properties, with Tilorone treatment decreasing lung hydroxyproline and collagen gene expression. atsjournals.org |
| Wistar Rats | Virology (Venezuelan Equine Encephalitis Virus) | Showed diminished viremia. mdpi.comnih.gov Crucially, demonstrated a lack of interferon-α or interferon-β induction, pointing to an IFN-independent antiviral mechanism. mdpi.comnih.gov |
| Rat Model of Ischemic Stroke | Neurology | Provided evidence of neuroprotection, with Tilorone reducing infarct size by ~80% when given prophylactically. nih.govconditionmed.org |
| Fischer 344 Rats | Oncology | Showed antitumor activity by retarding the growth of transplantable R3230AC adenocarcinoma. ebi.ac.uk |
| Rat Model (Antipyrine Disposition) | Pharmacology / Drug Metabolism | Demonstrated inhibition of cytochrome P-450-dependent metabolism, leading to reduced clearance of antipyrine. nih.gov |
Theoretical and Computational Perspectives on Tilorone 2+
Predictive Modeling of Biological Activities
Predictive modeling, particularly through machine learning algorithms, has been pivotal in identifying and understanding the diverse biological activities of Tilorone(2+). Bayesian machine learning models, trained on data from high-throughput screens, have successfully predicted the potent antiviral activity of tilorone (B613820).
One notable application was in the context of the Ebola virus (EBOV). asm.orgf1000research.com By training models on data from viral pseudotype entry and EBOV replication assays, researchers were able to virtually screen compound libraries and identify tilorone as a promising inhibitor. f1000research.com Subsequent in vitro testing confirmed these predictions, revealing that tilorone inhibits EBOV with a 50% effective concentration (EC50) of 230 nM, making it one of the most potent small-molecule inhibitors of the virus reported. asm.orgf1000research.com These computational models, validated both internally and externally, demonstrated that even datasets with fewer than 1,000 molecules can be effectively used to identify novel viral inhibitors. f1000research.com
Beyond its antiviral effects, predictive modeling has also shed light on other biological activities of Tilorone(2+). For instance, a machine learning model designed to predict lysosomotropism correctly identified tilorone as a lysosomotropic agent. nih.gov This was validated by in vitro experiments showing its ability to inhibit Lysotracker accumulation in lysosomes with a 50% inhibitory concentration (IC50) of 3.09 μM. nih.gov
Furthermore, Bayesian machine learning models have been employed to screen for inhibitors of acetylcholinesterase (AChE). researchgate.net These models, trained with data from ChEMBL for eel and human AChE inhibitors, identified tilorone as a potent and selective inhibitor of AChE, with IC50 values of 14.4 nM for eel AChE and 64.4 nM for human AChE. researchgate.net This discovery suggests a potential for repurposing tilorone or its derivatives for conditions that could benefit from AChE inhibition. researchgate.net
A summary of the predictive modeling findings for Tilorone(2+) is presented in the table below.
| Biological Activity | Model Type | Predicted/Observed Effect | Potency |
| Anti-Ebola Virus | Bayesian Machine Learning | Inhibitor of EBOV replication and entry | EC50: 230 nM asm.orgf1000research.com |
| Lysosomotropism | Machine Learning | Inhibitor of Lysotracker accumulation | IC50: 3.09 μM nih.gov |
| Acetylcholinesterase Inhibition | Bayesian Machine Learning | Selective inhibitor of AChE | IC50: 14.4 nM (eel), 64.4 nM (human) researchgate.net |
These examples underscore the power of predictive modeling in rapidly identifying and characterizing the diverse biological activities of Tilorone(2+), paving the way for further experimental validation and potential therapeutic applications.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations have become an indispensable tool in computational drug discovery, offering atomic-level insights into the dynamic behavior of molecules and their interactions. plos.org In the context of Tilorone(2+), MD simulations have been utilized to investigate the stability of its interactions with various biological targets and to understand the conformational changes that occur upon binding. researchgate.netbiorxiv.orgmdpi.com
MD simulations are frequently employed as a follow-up to molecular docking studies to validate the predicted binding modes and assess the stability of the ligand-protein complex over time. plos.orgresearchgate.net This process helps to distinguish true positive hits from false positives by simulating the compound's behavior in a more realistic, dynamic environment. researchgate.net The stability of a protein-ligand complex during an MD simulation is often evaluated by analyzing metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). frontiersin.org Lower RMSD values generally indicate a more stable complex, while RMSF analysis provides information about the flexibility of individual residues within the protein. frontiersin.org
In studies involving the repurposing of drugs for new therapeutic targets, MD simulations play a crucial role. For instance, in the search for inhibitors of SARS-CoV-2, MD simulations were used to refine the structures of protein targets like the S1-receptor binding domain (S1-RBD) and TMPRSS2. biorxiv.orgmdpi.com By exploring the local conformational flexibility of these proteins, researchers could perform more accurate virtual screenings. biorxiv.orgmdpi.com The stability of the protein structures was confirmed by trajectory analysis, and representative conformations were selected for subsequent docking studies. biorxiv.orgmdpi.com
While specific, detailed MD simulation studies focusing solely on the conformational analysis of Tilorone(2+) are not extensively reported in the provided context, the general application of these techniques is highly relevant. For a molecule like Tilorone(2+), which has been shown to interact with multiple targets, MD simulations would be invaluable for:
Assessing Binding Stability: Determining the stability of the Tilorone(2+)-target complex over a simulated time period.
Analyzing Conformational Changes: Understanding how the protein and Tilorone(2+) adapt their conformations upon binding.
Investigating Interaction Mechanisms: Elucidating the key residues and types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding affinity and specificity.
The integration of molecular docking with MD simulations provides a powerful computational pipeline for predicting and validating the interactions of small molecules like Tilorone(2+) with their biological targets, thereby guiding further experimental studies and drug design efforts. plos.org
Ligand-Target Interaction Prediction and Validation
The prediction and subsequent experimental validation of ligand-target interactions are fundamental to drug discovery and repurposing. For Tilorone(2+), a combination of computational and experimental approaches has been used to identify and confirm its molecular targets.
Computational methods for predicting drug-target interactions are diverse and can be broadly categorized into ligand-based, molecular docking-based, and chemical genomics-based approaches. mdpi.com Ligand-based methods rely on the principle of chemical similarity, where compounds with similar structures are predicted to have similar biological activities. mdpi.com Molecular docking, on the other hand, predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction patterns. plos.org Chemical genomics approaches integrate various data sources, including chemical, genomic, and pharmacological information, to build predictive models. plos.org
A significant breakthrough in understanding the antiviral mechanism of Tilorone(2+) came from a computational approach that used a Bayesian model to screen for molecules with anti-Ebola virus (EBOV) activity. acs.org This virtual screening identified tilorone as a potential inhibitor. acs.org Subsequent experimental validation was crucial. Docking studies predicted that tilorone binds to the EBOV glycoprotein (B1211001). acs.org This prediction was then validated using microscale thermophoresis, an experimental technique that measures the binding affinity between molecules. acs.org The dissociation constant (Kd) for the interaction between tilorone and the EBOV glycoprotein was determined to be 0.73 μM. acs.org This value was notably lower than that of the positive control, toremifene (B109984) (Kd = 24.83 μM), indicating a strong binding affinity. acs.org
These findings suggest that Tilorone(2+), along with other computationally identified compounds like quinacrine (B1676205) and pyronaridine, likely shares a common mechanism of inhibiting EBOV by blocking viral entry through interaction with the viral glycoprotein. acs.org
The table below summarizes the predicted and validated ligand-target interactions for Tilorone(2+).
| Target | Prediction Method | Validation Method | Binding Affinity (Kd) |
| Ebola Virus (EBOV) Glycoprotein | Molecular Docking | Microscale Thermophoresis | 0.73 μM acs.org |
The successful prediction and validation of the interaction between Tilorone(2+) and the EBOV glycoprotein highlight the power of integrating computational and experimental techniques. This integrated approach not only accelerates the identification of potential drug targets but also provides a deeper understanding of the molecular mechanisms underlying a drug's activity, which is essential for rational drug design and repurposing efforts. plos.orgbiorxiv.orgresearchgate.net
Computational Design of Novel Tilorone(2+) Analogs
The computational design of novel analogs is a cornerstone of modern drug discovery, aiming to optimize the therapeutic properties of a lead compound. This process often involves modifying the chemical structure of the parent molecule to enhance its efficacy, improve its pharmacokinetic profile, or reduce its toxicity. researchgate.net While specific examples of computationally designed Tilorone(2+) analogs are not detailed in the provided search results, the principles and methodologies for such an endeavor are well-established.
The process of designing novel analogs typically begins with a thorough understanding of the structure-activity relationship (SAR) of the lead compound. This involves identifying the key chemical features responsible for its biological activity. Computational techniques such as molecular docking and 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) are instrumental in this phase.
Once the SAR is established, computational chemists can propose modifications to the Tilorone(2+) scaffold. These modifications could include:
Scaffold Hopping: Replacing the core structure of Tilorone(2+) with a different chemical scaffold while maintaining the essential pharmacophoric features.
Functional Group Modification: Adding, removing, or replacing functional groups to improve properties like solubility, metabolic stability, or target binding affinity.
Conformational Constraint: Introducing rigid elements into the molecule to lock it into a more bioactive conformation.
These newly designed analogs are then evaluated in silico using a variety of computational tools. Molecular docking can be used to predict their binding affinity to the target protein, while ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models can predict their pharmacokinetic and safety profiles. researchgate.net Promising analogs identified through this virtual screening process can then be synthesized and tested experimentally.
An example of the potential for designing Tilorone(2+) analogs comes from studies on its ability to activate the Hypoxia-Inducible Factor-1 (HIF-1) pathway. nih.gov These studies showed that tilorone and its analogs are novel and potent activators of HIF-1, providing neuroprotective effects. nih.gov This suggests that the Tilorone(2+) scaffold could be a starting point for designing new neuroprotective agents with optimized HIF-1 activating properties.
The general workflow for the computational design of novel Tilorone(2+) analogs is outlined below.
| Step | Methodology | Objective |
| 1. Lead Identification | Experimental Screening & In Silico Modeling | Identify Tilorone(2+) as a lead compound. |
| 2. SAR Analysis | 3D-QSAR, Pharmacophore Modeling | Understand the relationship between chemical structure and biological activity. |
| 3. Analog Design | Scaffold Hopping, Functional Group Modification | Propose novel chemical structures with potentially improved properties. |
| 4. In Silico Evaluation | Molecular Docking, ADME/Tox Prediction | Predict the efficacy and safety of the designed analogs. |
| 5. Synthesis & Experimental Validation | Chemical Synthesis, In Vitro & In Vivo Assays | Synthesize and test the most promising analogs. |
This iterative process of design, evaluation, and testing is central to the development of new and improved therapeutic agents based on the Tilorone(2+) chemical scaffold.
Future Directions and Unexplored Avenues in Tilorone 2+ Research
Identification of Novel Host Cellular Targets and Pathways
While historically recognized as an inducer of interferons, recent research suggests that the bioactivity of Tilorone(2+) extends beyond this singular mechanism. researchgate.netasm.org Future investigations are geared towards identifying novel host cellular targets and pathways that are modulated by this compound. This endeavor is critical for a comprehensive understanding of its broad-spectrum antiviral and immunomodulatory effects.
One promising area of exploration is the RIG-I-like receptor (RLR) signaling pathway. nih.govosf.io This pathway is a key component of the innate immune system responsible for detecting intracellular viral RNA and initiating an antiviral response, often leading to the production of interferons. nih.gov Although initial in vitro binding data suggests a low-affinity interaction between Tilorone (B613820) and human RIG-I, the hypothesis that Tilorone's efficacy is at least partially derived from the activation of such innate immunity pathways remains a compelling avenue for further research. nih.govosf.io The observation that Tilorone's antiviral activity against certain viruses persists in interferon-deficient cell lines further supports the existence of multiple, potentially interferon-independent, mechanisms of action. nih.gov
Recent studies have also uncovered a potential role for Tilorone(2+) in modulating pathways related to neuronal survival. nih.gov Specifically, research has shown that Tilorone can mitigate the uptake of toxic alpha-synuclein (B15492655) fibrils, which are implicated in the pathology of Parkinson's disease. nih.gov This suggests that Tilorone(2+) may interact with cellular machinery involved in protein uptake and neuronal homeostasis, opening up new avenues for its application in neurodegenerative diseases. nih.gov Furthermore, its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for central nervous system conditions. researchgate.netnih.gov
The lysosomotropic properties of Tilorone(2+) present another important area of investigation. nih.govacs.org As a lysosomotropic amine, it can accumulate in acidic organelles like lysosomes, potentially altering their function. nih.gov This could have significant implications for viral entry and egress, as many viruses exploit these organelles during their lifecycle. acs.org The potential for Tilorone(2+) to interfere with these processes represents a key area for future mechanistic studies. acs.org
Finally, high-throughput screening has identified Tilorone as a potent and selective inhibitor of acetylcholinesterase (AChE). acs.org This finding was unexpected for an antiviral compound and suggests a potential for repurposing Tilorone or its derivatives for conditions that could benefit from AChE inhibition. acs.org The selectivity for AChE over the closely related butyrylcholinesterase (BuChE) is particularly noteworthy and warrants further investigation into the specific molecular interactions at play. acs.org
Elucidation of Species-Specific Differences in Mechanism of Action
A significant challenge and a critical area for future research is the elucidation of species-specific differences in the mechanism of action of Tilorone(2+). It is well-documented that Tilorone induces interferon production in mice, a feature that has long been considered central to its antiviral activity. researchgate.netmdpi.com However, this interferon-inducing effect is notably absent in humans and rats at equivalent doses. mdpi.com This discrepancy highlights the need to explore interferon-independent antiviral mechanisms that may be more relevant to its clinical efficacy in humans. mdpi.com
The molecular basis for this species-specific interferon induction appears to lie in differences in the STING (Stimulator of Interferon Genes) protein, a key component of the innate immune signaling pathway. mdpi.com The murine STING protein is responsive to Tilorone, while the human counterpart is not, explaining the lack of interferon induction in human cells. mdpi.com This fundamental difference necessitates a shift in research focus towards identifying the conserved, species-independent pathways through which Tilorone exerts its antiviral effects.
Metabolic differences between species also contribute to variations in the observed efficacy of Tilorone. nih.gov For instance, the metabolism of Tilorone, specifically N-deethylation and mono-oxygenation, is higher in guinea pigs compared to mice and humans. nih.gov Furthermore, the stability of Tilorone in liver microsomes varies across species, with the order of increasing stability being guinea pig, non-human primate, mouse, and finally human. nih.gov These metabolic disparities could account for the differential efficacy observed in various animal models of viral diseases, such as Ebola virus infection. nih.gov
Recent studies using rat models, which more closely mimic the human response in terms of interferon induction, have shown that Tilorone can still diminish viremia, lending further support to the existence of an interferon-independent mechanism of action. mdpi.com These findings underscore the importance of selecting appropriate animal models for preclinical studies to ensure the relevance of the findings to human applications. Future research should aim to delineate these species-independent pathways to better predict and optimize the therapeutic effects of Tilorone in humans.
Application of Advanced In Vitro and Ex Vivo Organoid Models
The advent of advanced in vitro and ex vivo organoid models offers a powerful platform to investigate the mechanisms of action and therapeutic potential of Tilorone(2+) in a more physiologically relevant context. nih.govresearchgate.net Traditional two-dimensional (2D) cell culture models, while useful, often fail to recapitulate the complex cellular interactions and three-dimensional (3D) architecture of human tissues. nih.govnih.gov Organoids, which are self-organizing 3D structures derived from stem cells, can mimic the structure and function of various organs, providing a more accurate model for studying disease and drug responses. worc.communitymdpi.com
A prime example of the utility of these advanced models is the recent use of 3D midbrain-like organoids to study the effects of Tilorone on Parkinson's disease pathology. nih.govnih.gov These organoids, which contain various cell types found in the human brain, have demonstrated that Tilorone can inhibit the uptake of pathogenic α-synuclein fibrils and reduce neuronal cell death. nih.gov This research highlights the advantages of 3D models in capturing the complex interplay between different cell types and providing a more accurate representation of the in vivo environment. nih.gov
The application of organoid models is not limited to neurodegenerative diseases. Ex vivo patient-derived organoids from colorectal cancer, for instance, are being used to test the efficacy of chemotherapeutic agents and to model the tumor microenvironment. nih.govmdpi.com These models can be co-cultured with immune cells to study the effects of immunomodulatory drugs like Tilorone. crownbio.com The ability to generate organoids from both healthy and diseased tissues also allows for the assessment of potential off-target effects of a drug in parallel. crownbio.com
Future research should leverage these advanced models to further dissect the mechanisms of Tilorone's action. For example, intestinal organoids could be used to study its effects on enteric viruses and to investigate its immunomodulatory properties in the gut. nih.gov Lung organoids could provide insights into its efficacy against respiratory viruses and its potential anti-fibrotic effects. mdpi.com The scalability of organoid platforms also facilitates high-throughput screening of Tilorone analogs and combination therapies. crownbio.com
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To achieve a holistic understanding of Tilorone(2+)'s mechanism of action, future research must embrace the integration of multi-omics data. nih.govmdpi.com This approach involves the simultaneous analysis of data from various "omics" layers, such as genomics, transcriptomics, proteomics, and metabolomics, to construct a comprehensive picture of the molecular changes induced by the compound. nih.govgenedata.com By examining the interplay between genes, proteins, and metabolites, researchers can move beyond a single-target-based view and uncover the complex biological networks that are perturbed by Tilorone. github.io
Proteomic profiling of midbrain-like organoids treated with Tilorone has already revealed that the compound can reverse alterations in lipid homeostasis induced by pathogenic α-synuclein fibrils. nih.govresearchgate.net This finding, which would have been difficult to obtain through traditional methods, demonstrates the power of omics approaches in identifying novel therapeutic mechanisms.
The integration of multi-omics data can be particularly valuable for elucidating the interferon-independent antiviral mechanisms of Tilorone. mdpi.com By comparing the transcriptomic and proteomic profiles of cells from different species (e.g., mouse vs. human) treated with Tilorone, researchers can identify conserved pathways that are modulated by the drug, irrespective of its effect on interferon induction. mdpi.com This will be crucial for understanding its clinical efficacy in humans.
Future studies should aim to generate and integrate multi-omics datasets from a variety of in vitro and in vivo models treated with Tilorone. This will not only provide a more complete understanding of its existing therapeutic effects but may also uncover novel applications for this versatile compound.
Exploration of Tilorone(2+)'s Potential in Unconventional Academic Research Areas
Beyond its well-established antiviral and immunomodulatory properties, Tilorone(2+) is emerging as a compound of interest in several unconventional academic research areas. These new avenues of investigation have the potential to significantly expand the therapeutic applications of this molecule.
One of the most promising new areas is in the field of neuroprotection . Research has shown that Tilorone is a potent activator of the Hypoxia-Inducible Factor-1 (HIF-1) pathway. researchgate.netnih.gov Activation of this pathway has been shown to be protective in models of ischemic stroke and spinal cord injury. researchgate.netnih.gov Tilorone's ability to penetrate the blood-brain barrier and activate HIF-1 in the central nervous system makes it a compelling candidate for the development of novel neuroprotective therapies. researchgate.netnih.gov
Another exciting and unexpected application is in the treatment of Parkinson's disease . As mentioned previously, Tilorone has been shown to mitigate the propagation of α-synucleinopathy in midbrain-like organoid models. nih.govnih.gov It achieves this by reducing the uptake of toxic α-synuclein fibrils and modulating pathways involved in neuronal survival. nih.gov This discovery opens up the possibility of repurposing Tilorone for this debilitating neurodegenerative disorder.
The anti-fibrotic properties of Tilorone are also gaining attention. Studies have demonstrated its ability to attenuate collagen synthesis and reduce fibrosis in models of cardiac and pulmonary disease. mdpi.com This suggests that Tilorone could be a valuable therapeutic agent for a range of fibrotic conditions, which are characterized by the excessive accumulation of extracellular matrix proteins.
Furthermore, Tilorone has been identified as a potent and selective inhibitor of acetylcholinesterase (AChE) . acs.org This finding suggests a potential role for Tilorone or its derivatives in the treatment of conditions that benefit from AChE inhibition, such as myasthenia gravis and Alzheimer's disease.
Finally, some studies have explored the potential of Tilorone as an anti-cancer agent . ebi.ac.ukresearchgate.net While the exact mechanisms are still under investigation, it is thought to involve the induction of apoptosis and the modulation of gene expression related to cell proliferation. researchgate.netebi.ac.uk
The exploration of these unconventional research areas is a testament to the multifaceted nature of Tilorone(2+). Further investigation into these novel applications could lead to significant therapeutic breakthroughs in a wide range of diseases.
Q & A
Q. What established methodologies are recommended for in vitro evaluation of Tilorone(2+) antiviral activity?
To assess antiviral activity, researchers should adopt standardized cell-based assays (e.g., plaque reduction or viral load quantification) using relevant cell lines (e.g., Vero or MDCK cells). Include controls for cytotoxicity (via MTT or LDH assays) and validate results with independent replicates. Dose-response curves should be generated to determine EC₅₀ values, and experimental protocols must detail incubation times, multiplicity of infection (MOI), and replication conditions to ensure reproducibility .
Q. Which analytical techniques are critical for characterizing Tilorone(2+) physicochemical properties?
Key techniques include:
- High-Performance Liquid Chromatography (HPLC) for purity assessment.
- Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for structural elucidation.
- Dynamic Light Scattering (DLS) or Zeta Potential Analysis to evaluate charge state (2+). Ensure proper solvent selection, calibration standards, and validation against reference compounds. Detailed protocols should be documented in supplementary materials to enable replication .
Advanced Research Questions
Q. How can discrepancies in Tilorone(2+) efficacy across different cell lines or animal models be systematically addressed?
- Data Triangulation : Cross-validate findings using orthogonal assays (e.g., qPCR for viral RNA, immunofluorescence for protein expression) and multiple model systems.
- Contextual Analysis : Investigate variables such as cell permeability, receptor expression, or metabolic differences between models.
- Statistical Rigor : Apply mixed-effects models to account for inter-experiment variability and use meta-analysis to synthesize conflicting results .
Q. What methodological frameworks are suitable for optimizing Tilorone(2+) dose-response studies in preclinical research?
- PICO Framework : Define P opulation (e.g., specific cell lines), I ntervention (dose ranges), C omparator (vehicle controls), and O utcome (e.g., viral inhibition %).
- Dose-Response Modeling : Use nonlinear regression (e.g., four-parameter logistic models) to calculate efficacy metrics. Incorporate time-dependent effects and adjust for cytotoxicity thresholds.
- Replication : Validate findings across independent labs with standardized protocols .
Q. How should researchers design studies to resolve contradictions in Tilorone(2+)’s purported mechanism of action?
- Mechanistic Studies : Employ siRNA knockdown, CRISPR-Cas9 gene editing, or pharmacological inhibitors to test hypotheses (e.g., TLR3/4 signaling vs. direct viral entry inhibition).
- Multi-Omics Integration : Combine transcriptomic, proteomic, and metabolomic data to identify pathways modulated by Tilorone(2+).
- Collaborative Validation : Engage cross-disciplinary teams to replicate key findings under blinded conditions .
Q. What strategies minimize variability in Tilorone(2+) bioactivity assays?
- Standardized Protocols : Predefine cell passage numbers, serum batch consistency, and incubation conditions (e.g., CO₂ levels, temperature).
- Quality Controls : Include internal reference compounds and inter-assay controls.
- Automation : Utilize robotic liquid handling systems to reduce pipetting errors. Document deviations rigorously and report them in supplementary materials .
Methodological and Analytical Considerations
How can the FINER criteria enhance the formulation of Tilorone(2+)-related research questions?
Apply the FINER framework:
- Feasible : Ensure access to Tilorone(2+) analogs, validated assays, and computational tools.
- Interesting : Align questions with gaps in antiviral resistance mechanisms.
- Novel : Explore understudied applications (e.g., combination therapies or non-viral indications).
- Ethical : Adhere to biosafety protocols for in vivo studies.
- Relevant : Prioritize translational endpoints, such as pharmacokinetic-pharmacodynamic (PK/PD) modeling .
Q. What statistical approaches are optimal for analyzing Tilorone(2+) synergy in combination therapies?
- Bliss Independence or Chou-Talalay Methods : Quantify synergistic effects using combination indices (CI).
- Hierarchical Clustering : Identify patterns in high-throughput screening data.
- Bayesian Modeling : Account for uncertainty in dose-response relationships. Report confidence intervals and effect sizes to enhance interpretability .
Ethical and Reproducibility Guidelines
Q. How to ensure ethical compliance and reproducibility in Tilorone(2+) research?
- Institutional Approvals : Obtain IACUC or IRB approvals for animal/human tissue studies.
- Data Transparency : Share raw datasets, analysis code, and reagent sources via public repositories (e.g., Zenodo, GitHub).
- Pre-registration : Document hypotheses and methods on platforms like Open Science Framework before experimentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
